Trehalase Inhibition Potency: Chlomethoxyfen Outperforms Bifenox (Ki 43 µM vs. 56 µM)
In a direct in vitro enzymatic assay, chlomethoxyfen inhibited Ostrinia furnacalis trehalase (OfTreh) with a Ki of 43 µM, a 23% improvement in binding affinity compared to its structural analog bifenox (Ki = 56 µM) [1]. Both compounds acted as competitive inhibitors. In vivo oral administration to locusts yielded 66% mortality for chlomethoxyfen, comparable to bifenox, confirming that the enhanced target binding translates to maintained whole-organism efficacy [1].
| Evidence Dimension | Trehalase inhibition constant (Ki) against OfTreh |
|---|---|
| Target Compound Data | 43 µM |
| Comparator Or Baseline | Bifenox: 56 µM |
| Quantified Difference | Chlomethoxyfen Ki is 23% lower (higher affinity) than bifenox |
| Conditions | In vitro enzyme assay with recombinant OfTreh; substrate concentrations 0.5, 1.0, 2.0 mM trehalose; pH 6.0, 37 °C |
Why This Matters
For procurement decisions involving insecticidal screening programs, the 23% greater target affinity of chlomethoxyfen may translate to lower required application rates or enhanced residual activity, making it a preferred starting scaffold for dual-use herbicide-insecticide development.
- [1] J. Zhang et al. Discovery of diphenyl ethers as novel inhibitors of insect trehalase via virtual screening and biological assays. Advanced Agrochem, 2025, 4(4), 342–348. DOI: 10.1016/j.aac.2024.12.001. View Source
